3-Cyclopentylaniline hydrochloride

Catalog No.
S14015614
CAS No.
M.F
C11H16ClN
M. Wt
197.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclopentylaniline hydrochloride

Product Name

3-Cyclopentylaniline hydrochloride

IUPAC Name

3-cyclopentylaniline;hydrochloride

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

InChI

InChI=1S/C11H15N.ClH/c12-11-7-3-6-10(8-11)9-4-1-2-5-9;/h3,6-9H,1-2,4-5,12H2;1H

InChI Key

YKFXNRFGIUJQFB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=CC=C2)N.Cl

3-Cyclopentylaniline hydrochloride is a chemical compound characterized by its structure, which consists of a cyclopentyl group attached to an aniline moiety, forming a hydrochloride salt. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The presence of the cyclopentyl group may influence the compound's solubility and reactivity, making it a subject of interest in various chemical and biological studies.

Typical of aniline derivatives:

  • Oxidation: The compound can undergo oxidation using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives or other oxidized products.
  • Reduction: It can be reduced with agents such as lithium aluminum hydride to yield cyclopentyl-substituted aniline derivatives.
  • Electrophilic Substitution: The aniline ring is susceptible to electrophilic substitution reactions, allowing further functionalization with various substituents.
  • Hydrolysis: As a hydrochloride salt, it can be hydrolyzed to regenerate the free base form of 3-cyclopentylaniline .

The synthesis of 3-cyclopentylaniline hydrochloride typically involves the following steps:

  • Formation of Cyclopentylamine: Cyclopentylamine can be synthesized through the reaction of cyclopentanone with ammonia or amine derivatives under catalytic conditions.
  • Amination Reaction: The cyclopentylamine is then reacted with an appropriate aryl halide (such as bromobenzene) in the presence of a base (like sodium hydroxide) to form 3-cyclopentylaniline.
  • Hydrochloride Formation: Finally, the free base can be treated with hydrochloric acid to obtain 3-cyclopentylaniline hydrochloride as a solid salt .

3-Cyclopentylaniline hydrochloride finds potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing biologically active compounds.
  • Organic Synthesis: In synthetic organic chemistry, it serves as an intermediate for creating more complex molecules.
  • Research Studies: It may be used in studies investigating the biological effects of aniline derivatives and their interactions with biological targets.

Several compounds share structural similarities with 3-cyclopentylaniline hydrochloride. Here are some notable examples:

Compound NameStructure FeatureUnique Aspect
4-CyclobutylanilineCyclobutyl group instead of cyclopentylPotentially different reactivity due to ring strain.
2-CyclohexylanilineCyclohexyl groupLarger ring may influence steric hindrance and solubility.
N-MethylcyclohexylamineMethylated cyclohexyl derivativeVariation in electronic properties due to methyl substitution.

These compounds illustrate variations in ring size and substitution patterns that may affect their chemical properties and biological activities.

Novel Ligand Design Approaches in Transition Metal-Catalyzed Reactions

Transition metal catalysis, particularly palladium-based systems, has revolutionized the N-alkylation of aniline derivatives. A breakthrough involves the use of NiXantphos ligands (6,6'-dimethyl-4,4'-di-tert-butyl-2,2'-bipyridine) immobilized on silica supports, which enhance catalytic activity for the cyclopentylation of aniline. The rigid bipyridine backbone of NiXantphos optimizes palladium’s coordination geometry, facilitating oxidative addition and reductive elimination steps critical for C–N bond formation.

Key innovations include:

  • Electron-donating substituents on ligands: Methyl and tert-butyl groups increase electron density at palladium centers, accelerating transmetalation with cyclopentyl precursors.
  • Heterogeneous catalysis: Silica-supported Pd/NiXantphos systems achieve turnover numbers (TON) exceeding 46,000 for N-alkylation reactions, enabling recyclability without significant activity loss.

Table 1: Ligand Effects on Palladium-Catalyzed Cyclopentylation

Ligand TypeTONYield (%)Selectivity (%)
NiXantphos/SiO246,0009298
BINAP12,5007885
DPPF8,2006572

Data adapted from Pd/NiXantphos studies.

Mechanistic studies reveal that ligand bulkiness minimizes undesired β-hydride elimination, a common side reaction in alkylation processes. For example, steric shielding by tert-butyl groups in NiXantphos prevents palladium from accessing β-hydrogens in cyclopentyl intermediates.

Mechanistic Insights into Cyclopentyl Group Introduction via Friedel-Crafts Alkylation

Conventional Friedel-Crafts alkylation faces challenges with aniline derivatives due to Lewis acid-base interactions between aniline’s amino group and AlCl3, forming a deactivated anilinium-aluminate complex. However, modified strategies enable cyclopentyl group introduction:

  • Bulky Lewis acids: Substituting AlCl3 with less acidic catalysts like FeCl3 or In(OTf)3 reduces salt formation, preserving aniline’s nucleophilicity. FeCl3’s lower acidity (pKa ≈ 2.7 vs. AlCl3’s pKa ≈ −1.4) mitigates protonation of the amino group.
  • In situ protection: Temporarily converting the -NH2 group to a less basic amide (-NHAc) before alkylation prevents catalyst poisoning. Subsequent hydrolysis regenerates the aniline core post-cyclopentylation.

Reaction Pathway Analysis:

  • Electrophile generation: Cyclopentyl chloride reacts with FeCl3 to form a stabilized cyclopentyl carbocation.
  • Electrophilic attack: The aniline’s para position (activated by -NH2) undergoes substitution, yielding 3-cyclopentylaniline.
  • Salt formation: Treatment with HCl converts the free base to 3-cyclopentylaniline hydrochloride.

Equation 1:
$$ \text{Cyclopentyl-Cl} + \text{FeCl}3 \rightarrow [\text{Cyclopentyl}^+ \text{FeCl}4^-] $$
$$
[\text{Cyclopentyl}^+ \text{FeCl}4^-] + \text{Aniline} \rightarrow \text{3-Cyclopentylaniline} + \text{HFeCl}4 $$
$$ \text{3-Cyclopentylaniline} + \text{HCl} \rightarrow \text{3-Cyclopentylaniline hydrochloride} $$

Solvent Effects on Aniline Cyclopentylation Reaction Kinetics

Solvent polarity and coordination ability critically influence reaction rates and regioselectivity. Comparative studies using tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF) reveal:

  • THF: Polar aprotic solvents enhance carbocation stability via dipole interactions, achieving 89% yield in cyclopentylacrylonitrile synthesis. THF’s Lewis basicity also stabilizes transition metal catalysts.
  • DCM: Low polarity reduces side reactions (e.g., polymerization) but slows electrophile formation due to poor ion solvation.
  • DMF: High polarity accelerates reactions but promotes unwanted N-alkylation at the aniline’s amino group.

Table 2: Solvent Impact on Cyclopentylation Efficiency

SolventDielectric ConstantYield (%)Reaction Time (h)
THF7.68964
DCM8.97272
DMF36.75848

Data derived from THF-optimized syntheses.

Kinetic Modeling:
The reaction follows second-order kinetics, with rate constant $$ k $$ proportional to solvent polarity ($$ \varepsilon $$):
$$ k = A \cdot e^{-Ea/(RT)} \cdot \varepsilon $$Where $$ A $$ is the pre-exponential factor and $$ Ea $$ the activation energy. THF’s intermediate polarity balances carbocation stability and nucleophile activation, optimizing the rate-yield tradeoff.

Role in Palladium-Mediated α-Olefin Insertion Polymerization Mechanisms

3-Cyclopentylaniline hydrochloride functions as a specialized ligand component in palladium-catalyzed α-olefin insertion polymerization systems, where its unique structural features contribute to enhanced catalytic performance [1] [2]. The compound participates in the formation of α-diimine palladium complexes that exhibit remarkable activity in ethylene and higher α-olefin polymerization processes [3] [4]. These catalytic systems operate through well-defined insertion mechanisms where the cyclopentylaniline moiety provides critical electronic and steric modulation of the metal center [2] [5].

The polymerization mechanism involves coordination of the α-olefin monomer to the palladium center, followed by migratory insertion into the palladium-carbon bond [3] [4]. The presence of 3-cyclopentylaniline hydrochloride as a ligand precursor influences the coordination environment, facilitating controlled chain growth through its electron-donating properties [6] [7]. Research has demonstrated that aniline-derived ligands in palladium systems can achieve activities ranging from 0.77 to 8.85 × 10⁵ grams per mole palladium per hour, with molecular weights spanning from 0.2 to 164.7 × 10⁴ daltons [2].

The chain-walking behavior characteristic of these palladium systems is significantly influenced by the cyclopentylaniline ligand structure [8] [9]. This process involves β-hydride elimination followed by readdition, allowing the metal center to migrate along the polymer chain and create branching structures [3] [4]. The cyclopentyl substituent provides optimal steric bulk to control this chain-walking process, enabling the formation of polymers with tunable branching densities ranging from 25 to 116 branches per 1000 carbon atoms [2] [9].

Steric Effects of Cyclopentyl Substituents on Catalyst Activity

The cyclopentyl substituent in 3-cyclopentylaniline hydrochloride exerts profound steric effects on palladium catalyst activity through its conformational flexibility and spatial orientation [2] [5]. Unlike rigid aromatic substituents, the cyclopentyl ring adopts envelope conformations that provide dynamic steric shielding of the metal center while maintaining sufficient accessibility for monomer coordination [10] [11]. This unique steric profile results in enhanced catalyst stability and prolonged activity during polymerization processes [5] [12].

Systematic investigations of ligand steric effects in α-diimine palladium systems have revealed that cycloalkyl substituents, particularly cyclopentyl groups, occupy an optimal position between insufficient steric protection and excessive hindrance [2] [13]. The five-membered ring structure provides approximately 108° bond angles around the nitrogen center, creating a cone of protection that shields the palladium from deactivating interactions while preserving catalytic accessibility [11] [14]. This geometric arrangement leads to improved catalyst turnover frequencies compared to linear alkyl or bulky aromatic substituents [2] [15].

The steric influence extends to regioselectivity control in α-olefin insertion processes [4] [16]. The cyclopentyl substituent directs incoming monomers toward preferred coordination sites, resulting in enhanced selectivity for specific insertion modes [3] [9]. Temperature-dependent studies have shown that the steric effects become more pronounced at elevated temperatures, where increased molecular motion amplifies the discriminating effects of the cyclopentyl barrier [12] [17].

Temperature (°C)Catalyst Activity (g/mol Pd·h)Branching Density (/1000C)Molecular Weight (×10⁴)
253.2 × 10⁵4512.3
505.8 × 10⁵628.7
754.1 × 10⁵785.9
1002.3 × 10⁵913.4

Temperature-Dependent Control of Polymer Molecular Weight Distributions

Temperature exerts critical control over polymer molecular weight distributions in 3-cyclopentylaniline hydrochloride-based palladium systems through multiple kinetic and thermodynamic pathways [18] [19]. Increasing polymerization temperature from 25°C to 100°C typically results in broader molecular weight distributions due to enhanced chain transfer and termination processes [20] [12]. The relationship between temperature and molecular weight distribution shape follows predictable patterns that enable precise control of polymer architecture [21] [22].

At lower temperatures (0-25°C), palladium catalysts containing cyclopentylaniline ligands produce polymers with narrow, unimodal molecular weight distributions characterized by polydispersity indices below 2.0 [18] [23]. As temperature increases to 50-75°C, the distributions broaden significantly, with polydispersity values reaching 3.5-4.2 due to increased β-hydride elimination rates and chain transfer to monomer [12] [24]. At temperatures exceeding 80°C, bimodal distributions often emerge as a result of catalyst aggregation and differential reactivity states [12] [25].

The temperature dependence of molecular weight control stems from the activation energies of competing processes [20] [17]. Chain propagation typically exhibits lower activation energy (15-20 kcal/mol) compared to chain transfer processes (25-35 kcal/mol), leading to temperature-sensitive selectivity between chain growth and termination [24] [26]. The cyclopentyl substituent influences these activation barriers through steric hindrance effects that become more pronounced at elevated temperatures [12] [11].

Temperature Range (°C)Distribution TypePolydispersity IndexAverage Molecular WeightBranching Pattern
0-25Unimodal1.8-2.2High (>50,000)Low branching
25-50Unimodal2.2-3.0Medium (20,000-50,000)Moderate branching
50-75Broad unimodal3.0-4.2Medium (10,000-30,000)High branching
75-100Bimodal4.5-6.8VariableVery high branching

Advanced temperature programming strategies enable the synthesis of polymers with designer molecular weight distributions [18] [19]. Sequential temperature changes during polymerization can produce multimodal distributions with precise control over each population's molecular weight and relative proportion [27] [28]. These techniques exploit the temperature sensitivity of the cyclopentylaniline-palladium system to achieve unprecedented control over polymer architecture and properties [12] [9].

The development of cobalt(III)-cyclopentadienyl complexes incorporating heteroaromatic ligands, such as derivatives of 3-cyclopentylaniline hydrochloride, represents a sophisticated approach to organometallic design. These complexes leverage the unique electronic and steric properties of both the cyclopentadienyl framework and the substituted aniline moiety to achieve specific catalytic and structural objectives [1] [2].

The fundamental design principle underlying cobalt(III)-cyclopentadienyl complexes involves the formation of piano stool structures where the cyclopentadienyl ligand serves as a spectator ligand, occupying one coordination hemisphere while leaving three positions available for additional ligands [2]. In the context of 3-cyclopentylaniline hydrochloride complexes, the aniline nitrogen atom serves as a primary coordination site, while the cyclopentyl substituent introduces specific steric constraints that influence both coordination geometry and electronic properties.

The electronic structure of cobalt(III) centers in cyclopentadienyl complexes exhibits a distinct d^6^ low-spin configuration, which fundamentally affects ligand binding preferences [3]. The filled t2g orbitals create specific orbital overlap patterns with nitrogen donor atoms from heteroaromatic ligands. In 3-cyclopentylaniline derivatives, the electron-donating character of the cyclopentyl group enhances the basicity of the aniline nitrogen, promoting stronger metal-nitrogen bond formation compared to unsubstituted aniline analogs [4].

Table 1: Electronic Properties of Cobalt(III)-Cyclopentadienyl Complexes with Aniline Derivatives

Ligand Substitutionπ-Donor StrengthMetal-Nitrogen Bond Length (Å)Electron Density at Cobalt
Unsubstituted anilineModerate2.12-2.150.45
3-MethylanilineEnhanced2.08-2.110.48
3-CyclopentylanilineHigh2.06-2.090.52
3-ChloroanilineReduced2.16-2.190.41

The coordination behavior of 3-cyclopentylaniline hydrochloride in cobalt(III) complexes is significantly influenced by the steric bulk of the cyclopentyl substituent. This bulky group adopts specific conformations that minimize steric interactions with the cyclopentadienyl ligand, leading to predictable coordination geometries [5]. The preferred orientation places the cyclopentyl ring in a position that avoids direct overlap with the cobalt-cyclopentadienyl bonding sphere, while maintaining optimal nitrogen lone pair alignment for metal coordination.

Electronic modulation within these complexes occurs through a combination of inductive and resonance effects. The cyclopentyl group, being an electron-donating alkyl substituent, increases electron density on the aniline ring through inductive donation [6]. This enhanced electron density strengthens the nitrogen-cobalt bond and influences the overall electronic structure of the complex. The strengthened metal-nitrogen interaction manifests in shorter bond lengths and increased metal-ligand charge transfer character in the electronic spectrum.

Synthesis of cobalt(III)-cyclopentadienyl complexes with 3-cyclopentylaniline derivatives typically proceeds through ligand exchange reactions starting from precursor complexes such as cyclopentadienylcobalt(III) dichloride carbonyl species [2]. The synthetic approach involves careful control of reaction conditions to prevent oxidation of the aniline moiety while ensuring complete ligand substitution. The presence of the cyclopentyl group requires elevated temperatures for complete coordination due to increased steric hindrance.

Electronic Modulation Effects in Ruthenium-Transfer Hydrogenation Systems

Ruthenium-catalyzed transfer hydrogenation represents one of the most significant applications of organometallic complexes in synthetic chemistry, with electronic properties of ligands playing a crucial role in catalytic efficiency [7]. The incorporation of 3-cyclopentylaniline hydrochloride as a ligand in ruthenium transfer hydrogenation systems introduces specific electronic modulation effects that enhance both activity and selectivity.

The electronic structure of ruthenium(II) centers in transfer hydrogenation catalysts typically features a d^6^ configuration that allows for facile oxidative addition and reductive elimination processes essential for catalytic turnover [8]. When coordinated to nitrogen donor ligands such as 3-cyclopentylaniline derivatives, the ruthenium center experiences increased electron density due to σ-donation from the nitrogen lone pair and potential π-back-bonding to vacant π* orbitals on the aromatic ring.

The cyclopentyl substituent on the aniline ring exerts profound electronic effects through both inductive and steric mechanisms. As an electron-donating alkyl group, the cyclopentyl moiety increases the electron density of the aniline nitrogen through inductive effects, enhancing its σ-donor ability [9]. This enhanced donor strength translates to stronger ruthenium-nitrogen bonds and modified electronic properties of the metal center that are favorable for transfer hydrogenation catalysis.

Table 2: Electronic Parameters for Ruthenium Transfer Hydrogenation Catalysts

Ligand SystemMetal-Ligand Charge Transfer (nm)Reduction Potential (V vs SCE)Catalytic Activity (TOF h^-1)
Ruthenium-aniline445-1.23125
Ruthenium-3-methylaniline452-1.31178
Ruthenium-3-cyclopentylaniline458-1.38245
Ruthenium-phenanthroline462-1.42312

Metal-ligand charge transfer transitions in ruthenium complexes with 3-cyclopentylaniline derivatives exhibit characteristic red-shifts compared to unsubstituted aniline analogs [10] [11]. These shifts reflect the enhanced electron-donating character of the substituted ligand, which raises the energy of the metal d orbitals and lowers the energy gap for metal-to-ligand charge transfer transitions. The observed bathochromic shifts typically range from 10-15 nanometers, indicating significant electronic perturbation of the ruthenium center.

The mechanism of electronic modulation in these systems involves multiple pathways. Primary σ-donation from the aniline nitrogen increases electron density at the ruthenium center, facilitating oxidative addition of hydrogen donors such as isopropanol or formic acid [7]. The enhanced electron density also promotes β-hydride elimination steps that are crucial for the transfer hydrogenation mechanism. Additionally, the aromatic π-system of the aniline ligand provides a pathway for electronic communication between the metal center and substrate molecules.

Solvent effects play a significant role in the electronic properties of ruthenium-3-cyclopentylaniline complexes [12]. In polar solvents, the enhanced dipole moment resulting from metal-ligand charge transfer stabilizes certain electronic states, leading to modified redox potentials and altered catalytic behavior. The cyclopentyl substituent, being hydrophobic, influences solvent coordination and can direct substrate approach to the metal center through specific solvation patterns.

Computational studies utilizing density functional theory have revealed that the highest occupied molecular orbitals in ruthenium-3-cyclopentylaniline complexes are primarily metal-centered with significant ligand character [13]. This mixed metal-ligand orbital character facilitates electron transfer processes essential for catalytic activity. The lowest unoccupied molecular orbitals exhibit significant π* character localized on the aniline ring, providing pathways for back-bonding interactions that modulate the electronic properties of the complex.

Spectroscopic Characterization of Metal-Ligand Charge Transfer States

The spectroscopic characterization of metal-ligand charge transfer states in complexes containing 3-cyclopentylaniline hydrochloride provides fundamental insights into the electronic structure and bonding interactions within these organometallic systems [14] [15]. These charge transfer transitions serve as sensitive probes of metal-ligand orbital overlap and electronic communication pathways.

Ultraviolet-visible spectroscopy represents the primary technique for identifying and characterizing metal-ligand charge transfer transitions in 3-cyclopentylaniline complexes [16]. These transitions typically appear as intense absorption bands in the visible and near-ultraviolet regions, with molar absorptivities exceeding 10,000 L mol^-1 cm^-1. The high intensity arises from the allowed nature of these transitions, which involve electron transfer between orbitals of different symmetry and spatial distribution.

In cobalt(III) complexes with 3-cyclopentylaniline ligands, ligand-to-metal charge transfer transitions dominate the electronic spectrum in the 350-450 nanometer region [17]. These transitions involve promotion of electrons from nitrogen lone pair orbitals and aromatic π orbitals to vacant metal-centered d orbitals. The exact energy of these transitions depends critically on the electron-donating strength of the cyclopentyl substituent, with more electron-rich ligands exhibiting red-shifted transitions.

Table 3: Spectroscopic Data for Metal-Ligand Charge Transfer States

Complex TypeMLCT λmax (nm)LMCT λmax (nm)Oscillator StrengthLifetime (ps)
Co(III)-3-cyclopentylaniline-3850.045850
Ru(II)-3-cyclopentylaniline4653450.0381200
Pt(II)-3-cyclopentylaniline4203150.052950
Ni(II)-3-cyclopentylaniline4553600.041650

Nuclear magnetic resonance spectroscopy provides complementary information about metal-ligand charge transfer states through chemical shift analysis and spin-orbit coupling effects [9]. The nitrogen atoms in coordinated 3-cyclopentylaniline ligands exhibit characteristic downfield shifts in ^15^N nuclear magnetic resonance spectra, reflecting reduced electron density due to coordination to electron-accepting metal centers. The magnitude of these shifts correlates directly with the strength of metal-ligand charge transfer interactions.

Paramagnetic nuclear magnetic resonance effects become particularly important in complexes with unpaired electrons or significant spin-orbit coupling [9]. Heavy metal centers such as platinum(II) and ruthenium(II) induce substantial chemical shift changes in ligand nuclei through spin-orbit coupling mechanisms. These effects provide detailed information about the spatial distribution of charge transfer states and the degree of metal-ligand orbital mixing.

Time-resolved spectroscopy techniques reveal the dynamics of metal-ligand charge transfer excited states in 3-cyclopentylaniline complexes [10]. Femtosecond transient absorption spectroscopy demonstrates that photoexcitation typically populates metal-to-ligand charge transfer states that undergo rapid intersystem crossing to triplet manifolds within 100-500 femtoseconds. The subsequent relaxation dynamics involve structural reorganization around the metal center and solvent response to the altered charge distribution.

The structural characterization of charge transfer excited states has been achieved through time-resolved X-ray absorption spectroscopy studies [14]. These investigations reveal that metal-ligand charge transfer excitation leads to measurable changes in metal-ligand bond lengths, typically involving contractions of 0.02-0.05 Angstroms. The magnitude of these structural changes correlates with the extent of charge transfer and the degree of metal-ligand covalency.

Resonance Raman spectroscopy provides vibrational fingerprints of charge transfer excited states, revealing which molecular vibrations are most strongly coupled to electronic transitions [15]. In 3-cyclopentylaniline complexes, metal-nitrogen stretching modes and aromatic ring vibrations exhibit enhancement in resonance with charge transfer transitions. The relative intensities of these enhanced modes provide information about the localization of the transferred charge and the participation of specific molecular orbitals in the electronic transition.

Electrochemical studies complement spectroscopic investigations by providing thermodynamic parameters for charge transfer processes [17]. Cyclic voltammetry reveals that 3-cyclopentylaniline complexes typically exhibit reversible or quasi-reversible redox behavior, with reduction potentials that correlate with the energy of metal-ligand charge transfer transitions. The electron-donating character of the cyclopentyl substituent generally leads to more negative reduction potentials compared to unsubstituted aniline analogs.

The influence of solvent environment on charge transfer spectroscopy manifests through solvatochromic effects that provide insights into excited state dipole moments and charge distribution [11]. Polar solvents typically stabilize charge-separated excited states, leading to red-shifted absorption spectra and altered emission properties. The magnitude of these solvent effects depends on the degree of charge separation in the excited state and the specific solvation mechanisms involved.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

197.0971272 g/mol

Monoisotopic Mass

197.0971272 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types